Riociguat

Description

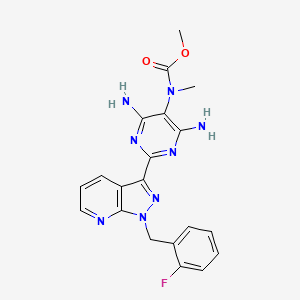

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSNCNJFUAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978109 | |

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-55-1 | |

| Record name | Riociguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riociguat [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riociguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and development of Riociguat (BAY 63-2521)

An In-depth Technical Guide on the Discovery and Development of Riociguat (BAY 63-2521)

Executive Summary

This compound (BAY 63-2521), marketed as Adempas®, is a first-in-class stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant advancement in the treatment of two severe forms of pulmonary hypertension (PH): Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and Pulmonary Arterial Hypertension (PAH).[1][3] Impairment of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a key factor in the pathophysiology of PH, leading to vasoconstriction, inflammation, and vascular remodeling.[4] this compound was developed to directly target this pathway through a novel, dual mechanism of action. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The development of this compound was born out of the need for a therapeutic agent that could effectively target the NO-sGC-cGMP pathway, particularly in conditions where endogenous NO production is impaired.

Rationale for Targeting Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase is a critical enzyme in the cardiopulmonary system that, upon activation by NO, catalyzes the synthesis of cGMP. cGMP acts as a second messenger, mediating vasodilation, and inhibiting smooth muscle proliferation, fibrosis, and inflammation. In pulmonary hypertension, endothelial dysfunction leads to reduced NO synthesis and insufficient stimulation of this protective pathway. While phosphodiesterase-5 (PDE-5) inhibitors increase cGMP levels by preventing its degradation, their efficacy is dependent on the upstream production of NO. Direct stimulation of sGC offered a novel therapeutic strategy that could bypass the requirement for endogenous NO.

Lead Optimization from Early sGC Stimulators

The first NO-independent sGC stimulator identified was the benzylindazole derivative YC-1. Subsequent research led to the development of more potent pyrazolopyridine compounds like BAY 41-2272 and BAY 41-8543. However, these early compounds were hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, rendering them unsuitable for further clinical development. An extensive structure-activity relationship (SAR) exploration of this chemical class was undertaken to improve the DMPK profile, leading to the identification of this compound (BAY 63-2521) as a potent, orally bioavailable sGC stimulator with suitable properties for clinical investigation.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the careful construction of its core pyrazolo[3,4-b]pyridine structure. Various synthetic routes have been developed, often starting from commercially available materials like 2-chloronicotinic acid or diethyl malonate. A key intermediate in many of these syntheses is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The process involves steps such as hydrazinolysis, intramolecular cyclization, regioselective N-benzylation, and palladium-catalyzed cyanation to yield the final active pharmaceutical ingredient.

Mechanism of Action

This compound possesses a unique dual mechanism of action that directly targets the sGC enzyme.

-

Direct Stimulation of sGC: this compound can bind to the sGC enzyme and stimulate it directly, independently of NO. This action ensures cGMP production even in states of NO deficiency.

-

Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. This synergistic action enhances the effect of even low levels of bioavailable NO, leading to a more robust cGMP response.

This dual action leads to increased intracellular cGMP levels, resulting in vasodilation and antiproliferative effects on vascular smooth muscle cells, thereby addressing the core pathophysiology of pulmonary hypertension.

Preclinical Development

Extensive preclinical studies were conducted to characterize the efficacy and safety of this compound in various in vitro and in vivo models.

In Vitro Studies

In cell-free enzyme assays, this compound demonstrated potent stimulation of recombinant sGC, increasing its activity by up to 73-fold on its own. In combination with an NO donor, this compound acted synergistically, increasing sGC activity by up to 112-fold. These studies confirmed the dual mechanism of action at a molecular level.

In Vivo Animal Models of Pulmonary Hypertension

This compound has shown significant beneficial effects in multiple rodent models of PH. A key model used to establish severe, angioproliferative PH involves the combination of a vascular endothelial growth factor receptor (VEGFR) antagonist, SU5416, with chronic hypoxia. In this model, this compound has been shown to effectively suppress pulmonary vascular remodeling and significantly improve right ventricular (RV) function.

Table 1: Preclinical Efficacy of this compound in the SU5416 + Hypoxia Rat Model

| Parameter | Vehicle (Placebo) | Sildenafil (50 mg/kg/day) | This compound (10 mg/kg/day) | Statistical Significance (this compound vs.) |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 89 ± 3 | 80 ± 3 | 73 ± 4 | p=0.01 vs. Placebo |

| Cardiac Output (CO, ml/min) | 31 ± 3 | N/A | 60 ± 5 | p<0.01 vs. Placebo |

| RV Hypertrophy (RV/LV+S Ratio) | 0.76 ± 0.02 | 0.66 ± 0.29 | 0.55 ± 0.29 | p<0.001 vs. Placebo; p<0.01 vs. Sildenafil |

| Neointima/Media Ratio | High | Reduced | Significantly Lower | p<0.05 vs. Placebo & Sildenafil |

| Occluded Arteries (%) | High | N/A | Significantly Lower | p<0.05 vs. Placebo |

| (Data sourced from Lang et al. and other related preclinical studies). |

Experimental Protocols: Key Preclinical Assays

-

sGC Activity Assay: Purified recombinant sGC is incubated with the test compound (this compound) in the presence or absence of an NO donor (e.g., DEA/NO). The reaction is initiated by adding GTP and MgCl₂. The amount of cGMP produced is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to determine the fold-activation of the enzyme.

-

SU5416/Hypoxia Model Protocol: Male Sprague-Dawley rats receive a single subcutaneous injection of the VEGFR inhibitor SU5416 (20 mg/kg). The animals are then housed in a hypoxic environment (10% O₂) for 21 days to induce PH. Following this induction phase, rats are randomized to receive daily oral gavage of either vehicle, a comparator drug (like sildenafil), or this compound for a subsequent 14 days. At the end of the treatment period, terminal measurements are performed, including invasive hemodynamics via right heart catheterization and assessment of right ventricular hypertrophy by weighing the dissected heart chambers (Fulton's Index: RV/[LV+S]).

Clinical Development

The clinical development program for this compound was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH and CTEPH.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within about 1.5 hours. It has a high absolute bioavailability of approximately 94% and can be taken with or without food. The terminal half-life is approximately 7 hours in healthy subjects and 12 hours in patients with PH. This compound is cleared via multiple cytochrome P450 (CYP) pathways and is excreted through both renal (33-45%) and fecal (48-59%) routes.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value in Healthy Subjects | Value in PAH/CTEPH Patients |

| Bioavailability | ~94% | ~94% |

| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | ~1.5 hours |

| Plasma Protein Binding | ~95% | ~95% |

| Terminal Half-life (t½) | ~7 hours | ~12 hours |

| Metabolism | CYP1A1, CYP3A4, CYP2C8, CYP2J2 | CYP1A1, CYP3A4, CYP2C8, CYP2J2 |

| Excretion | 40% Renal, 53% Fecal | 33-45% Renal, 48-59% Fecal |

| Active Metabolite (M1) | 1/3 to 1/10 potency of this compound | 1/3 to 1/10 potency of this compound |

Phase II Clinical Studies

An open-label, uncontrolled Phase II study (NCT00454558) provided the initial proof-of-concept for this compound in 75 patients (42 with CTEPH, 33 with PAH). Patients received this compound titrated up to 2.5 mg three times daily (t.i.d.) over 12 weeks. The study demonstrated a favorable safety profile and significant improvements in exercise capacity and hemodynamics.

Table 3: Key Efficacy Outcomes of the Phase II Study (12 Weeks)

| Endpoint | CTEPH Patients (n=42) | PAH Patients (n=33) |

| Change in 6-Minute Walk Distance (6MWD) | +55 meters (from 390m baseline) | +57 meters (from 337m baseline) |

| Change in Pulmonary Vascular Resistance (PVR) | -215 dyn·s·cm⁻⁵ (from 709 baseline) | (Combined group data shown) |

| WHO Functional Class | Significant Improvement | Significant Improvement |

| All changes were statistically significant (p<0.0001). |

Phase III Pivotal Trials: CHEST-1 and PATENT-1

The efficacy and safety of this compound were definitively established in two multinational, randomized, double-blind, placebo-controlled Phase III trials.

-

CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension sGC-Stimulator Trial 1; NCT00855465): This 16-week study enrolled 261 patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy.

-

PATENT-1 (Pulmonary Arterial Hypertension sGC-Stimulator Trial 1; NCT00810693): This 12-week study enrolled 443 patients with PAH, who were either treatment-naïve or on stable doses of endothelin receptor antagonists or prostanoids.

Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in 6MWD for patients treated with this compound compared to placebo. Significant improvements were also observed across multiple key secondary endpoints. Long-term extension studies (CHEST-2 and PATENT-2) confirmed the sustained efficacy and long-term safety of this compound.

Table 4: Primary and Key Secondary Endpoints in Phase III Pivotal Trials

| Endpoint | Trial | This compound Group (Change) | Placebo Group (Change) | Treatment Effect (LSMD¹) | p-value |

| Change in 6MWD (meters) | CHEST-1 | +39 | -6 | +46 m | <0.0001 |

| PATENT-1 | +30 | -6 | +36 m | <0.001 | |

| Change in PVR (dyn·s·cm⁻⁵) | CHEST-1 | -226 | +23 | -246 | <0.0001 |

| PATENT-1 | -213 | +10 | -223 | <0.001 | |

| Change in NT-proBNP (pg/mL) | CHEST-1 | -291 | +14 | -432 | <0.0001 |

| PATENT-1 | -432 | +52 | -198 | <0.001 | |

| WHO Functional Class Improvement | CHEST-1 | 33% | 15% | N/A | <0.003 |

| PATENT-1 | 21% | 13% | N/A | 0.003 | |

| ¹LSMD: Least-Squares Mean Difference. (Data sourced from the primary publications for CHEST-1 and PATENT-1). |

Experimental Protocols: Phase III Trial Design

-

Inclusion Criteria: Adults with symptomatic PH (WHO Functional Class II or III), confirmed by right heart catheterization (PVR >300 dyn·s·cm⁻⁵, mPAP ≥25 mmHg). For CHEST-1, patients had to have inoperable CTEPH or persistent/recurrent PH post-surgery.

-

Study Design: Patients were randomized to receive either placebo or this compound. The this compound dose was individually titrated over 8 weeks from 1.0 mg t.i.d. up to a maximum of 2.5 mg t.i.d., based on systolic blood pressure and signs of hypotension. This was followed by a consolidation phase at the optimal dose.

-

Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at the end of the study period (16 weeks for CHEST-1, 12 weeks for PATENT-1).

-

Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO Functional Class, time to clinical worsening, and quality of life scores.

Conclusion

The discovery and development of this compound (BAY 63-2521) marks a pivotal achievement in cardiovascular pharmacology and the treatment of pulmonary hypertension. Through a rational drug design process that overcame the limitations of earlier compounds, this compound emerged as a potent, orally available, first-in-class sGC stimulator. Its novel dual mechanism of action, which both directly stimulates sGC and sensitizes it to endogenous NO, has been validated through a robust program of preclinical and clinical research. The successful outcomes of the Phase III CHEST-1 and PATENT-1 trials established this compound as a safe and effective therapy for patients with both PAH and CTEPH, addressing a significant unmet medical need and offering a valuable new option in the management of these life-threatening diseases.

References

A Comprehensive Preclinical Pharmacological Profile of Riociguat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as established in non-clinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.

Mechanism of Action: Dual Stimulation of Soluble Guanylate Cyclase

This compound exerts its pharmacological effects through a novel dual mechanism of action that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4] This pathway is crucial for the regulation of vascular tone, proliferation, fibrosis, and inflammation. In pathological conditions such as pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and insufficient stimulation of sGC, resulting in reduced cGMP levels and subsequent vasoconstriction and vascular remodeling.

This compound addresses this deficiency in two ways:

-

Direct Stimulation of sGC: this compound directly stimulates sGC at a binding site distinct from that of NO. This action is independent of endogenous NO levels, thereby circumventing the issue of impaired NO production. In preclinical studies, this compound alone has been shown to increase the activity of recombinant sGC by up to 73-fold.

-

Sensitization of sGC to Endogenous NO: this compound also sensitizes sGC to endogenous NO by stabilizing the binding of NO to the enzyme. This synergistic action enhances the physiological signaling cascade, leading to a more robust increase in cGMP production. In the presence of an NO-releasing compound, this compound has been demonstrated to increase sGC activity by up to 112-fold.

The resulting elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn leads to vasodilation through the modulation of downstream effectors involved in calcium homeostasis and smooth muscle cell relaxation. Beyond its vasodilatory effects, the increase in cGMP also mediates anti-proliferative, anti-fibrotic, and anti-inflammatory effects, addressing the multifactorial pathology of pulmonary hypertension.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. These studies have demonstrated that this compound is readily absorbed and exhibits dose-proportional exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours in healthy volunteers. Preclinical studies in animals show similar rapid absorption.

-

Distribution: this compound has a moderate volume of distribution. In rats, it exhibits low penetration across the blood-brain barrier and moderate penetration across the placental barrier.

-

Metabolism: The primary metabolic pathway for this compound is N-demethylation, catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP3A4, CYP3A5, CYP2C8, and CYP2J2. The major active metabolite, M1 (desmethyl-Riociguat), is pharmacologically active but less potent than the parent compound.

-

Excretion: this compound and its metabolites are eliminated through both renal and biliary/fecal routes.

Pharmacokinetic Parameters in Preclinical Species

The following table summarizes key pharmacokinetic parameters of this compound in different preclinical species.

| Parameter | Rat | Dog | Monkey |

| Bioavailability (%) | ~50-60 | ~60-70 | ~70-80 |

| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |

| Half-life (h) | ~2-3 | ~4-6 | ~5-7 |

| Clearance (L/h/kg) | High | Moderate | Low to Moderate |

| Primary Route of Excretion | Fecal | Fecal | Fecal |

Note: The values presented are approximate and can vary depending on the specific study design and analytical methods used.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively evaluated in a variety of in vitro and in vivo preclinical models, demonstrating its potent vasodilatory, anti-proliferative, and anti-remodeling properties.

In Vitro Studies

In cell-free assays using purified recombinant sGC, this compound has been shown to directly stimulate cGMP production. In studies with sGC-overexpressing Chinese Hamster Ovary (CHO) cells, the EC50 for this compound was estimated to be approximately 80 nM.

This compound has demonstrated potent vasodilatory effects in isolated artery preparations. It effectively relaxed pre-contracted rabbit saphenous artery rings, including those made tolerant to nitrates.

In Vivo Studies

This compound has shown significant efficacy in various rodent models of pulmonary hypertension, including those induced by monocrotaline (MCT), hypoxia, and pulmonary artery banding (PAB).

In the MCT rat model, a widely used model of PAH, this compound treatment has been shown to:

-

Reduce mean pulmonary arterial pressure (mPAP).

-

Decrease right ventricular systolic pressure (RVSP).

-

Attenuate right ventricular hypertrophy, as measured by the Fulton index (RV/[LV+S]).

-

Inhibit pulmonary vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.

In models of chronic hypoxia-induced pulmonary hypertension, this compound has demonstrated the ability to prevent and reverse the development of elevated pulmonary pressures and right ventricular hypertrophy.

In the PAB model, which induces pressure overload on the right ventricle independent of pulmonary vascular disease, this compound has been shown to prevent the deterioration of right ventricular function and reduce right ventricular fibrosis.

The following table summarizes the key pharmacodynamic effects of this compound in preclinical models.

| Model | Key Findings |

| In Vitro sGC Activation | - Direct, NO-independent stimulation of sGC. - Synergistic activation with NO. - EC50 of ~80 nM in sGC-overexpressing CHO cells. |

| Isolated Arteries | - Potent vasodilation of pre-contracted arteries. - Efficacy in nitrate-tolerant vessels. |

| Monocrotaline (MCT) Rat Model | - Reduced mPAP and RVSP. - Attenuated right ventricular hypertrophy. - Inhibited pulmonary vascular remodeling. |

| Hypoxia-Induced PH Models | - Prevented and reversed elevated pulmonary pressures. - Reduced right ventricular hypertrophy. |

| Pulmonary Artery Banding (PAB) | - Preserved right ventricular function. - Reduced right ventricular fibrosis. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro sGC Activation Assay

This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC.

Protocol:

-

Enzyme Preparation: Purified recombinant human sGC is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Incubation: this compound (at various concentrations) is added to the reaction mixture and incubated with the sGC enzyme at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by the addition of a solution such as perchloric acid.

-

cGMP Quantification: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used in vivo model to study PAH and evaluate the efficacy of potential therapies.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension.

-

Treatment: this compound or vehicle is administered orally (e.g., by gavage) daily, starting either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PAH, typically 2-3 weeks post-MCT).

-

Hemodynamic Assessment: After the treatment period (e.g., 4 weeks), rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP. In some studies, a catheter is also advanced into the pulmonary artery to measure mPAP.

-

Tissue Collection and Analysis: Following hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected from the left ventricle and septum, and the ratio of their weights (Fulton index) is calculated as a measure of right ventricular hypertrophy. The lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) for histopathological analysis of pulmonary vascular remodeling.

Conclusion

The preclinical pharmacological profile of this compound demonstrates a unique dual mechanism of action that effectively targets the underlying pathophysiology of pulmonary hypertension. Its favorable pharmacokinetic properties and robust pharmacodynamic efficacy in a range of in vitro and in vivo models have provided a strong foundation for its successful clinical development and approval. This technical guide summarizes the core preclinical data and methodologies that are essential for researchers and scientists working to further understand and expand the therapeutic potential of this compound and other sGC stimulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Riociguat's Dual Mode of Action on Soluble Guanylate Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension. Its unique dual mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation. This technical guide provides an in-depth exploration of this compound's core pharmacology, detailing its direct, NO-independent stimulation of sGC and its sensitization of the enzyme to endogenous NO. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to the NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade in the cardiovascular system. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of sGC.[1][2] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2] Elevated cGMP levels lead to vasodilation, as well as antiproliferative, antifibrotic, and anti-inflammatory effects.[3] In pathological conditions such as pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC, leading to vasoconstriction and vascular remodeling.[4]

This compound's Dual Mechanism of Action

This compound exerts its therapeutic effects through a novel, dual mode of action on sGC, addressing the limitations of impaired NO signaling.

2.1. Direct, NO-Independent sGC Stimulation: this compound can directly bind to a site on the sGC enzyme distinct from the NO-binding site, inducing a conformational change that stimulates its catalytic activity even in the absence of NO. This direct stimulation ensures a baseline level of cGMP production, bypassing the issue of insufficient endogenous NO.

2.2. Sensitization of sGC to Endogenous NO: In addition to its direct stimulatory effect, this compound also sensitizes sGC to low levels of endogenous NO. It is believed to stabilize the binding of NO to the heme group of sGC, thereby enhancing the enzyme's responsiveness to even minimal amounts of available NO. This synergistic action amplifies the physiological signaling cascade, leading to a more robust increase in cGMP production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing this compound's effects on sGC activity and downstream cellular responses.

| Parameter | Value | Cell/System Type | Reference |

| EC50 | 80 nM | sGC-overexpressing CHO cells |

Table 1: Cellular Potency of this compound. This table presents the half-maximal effective concentration (EC50) of this compound in a cellular context.

| Condition | Fold Increase in sGC Activity | Reference |

| This compound alone | Up to 73-fold | |

| This compound + NO donor | Up to 112-fold |

Table 2: In Vitro sGC Activity Stimulation by this compound. This table illustrates the direct and NO-sensitizing effects of this compound on the enzymatic activity of soluble guanylate cyclase.

| Parameter | This compound Concentration | Effect | Cell Type | Reference |

| IC50 | 6.8 µM | Inhibition of ADP-induced platelet shape change | Washed human platelets | |

| IC50 | 10.4 µM | Inhibition of ADP-induced platelet aggregation | Washed human platelets | |

| Ki | ~1 µM | Inhibition of ADP-induced platelet shape change and aggregation | Washed human and murine platelets | |

| cGMP Increase | 500 nM | 3-fold increase | Washed human platelets |

Table 3: Effects of this compound on Platelet Function. This table provides quantitative data on the downstream effects of this compound-induced cGMP production in platelets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures discussed in this guide.

Figure 1: Signaling pathway of sGC activation by NO and this compound.

Figure 2: General workflow for an in vitro sGC activity assay.

Figure 3: Logical relationship of this compound's dual mode of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's dual mode of action.

5.1. Purification of Soluble Guanylate Cyclase (from Bovine Lung)

This protocol is adapted from methodologies described for the purification of sGC for in vitro assays.

-

Tissue Homogenization:

-

Fresh bovine lungs are ground and extracted with a buffer at a physiological pH.

-

The homogenate is centrifuged to remove cellular debris, yielding a crude cytosolic fraction containing sGC.

-

-

Column Chromatography:

-

The cytosolic fraction is subjected to a series of column chromatography steps for purification.

-

Anion Exchange Chromatography: The extract is first passed through DEAE- and Q-Sepharose columns to separate proteins based on charge.

-

Hydroxyapatite Chromatography: Further separation is achieved using a Ceramic Hydroxyapatite column.

-

High-Resolution Anion Exchange: A Resource Q column is used for higher resolution separation.

-

Affinity Chromatography: The final purification step involves a GTP-agarose column, which specifically binds sGC.

-

-

Purity and Characterization:

-

The purity of the enzyme is assessed by SDS-PAGE, which should show two bands corresponding to the α and β subunits of sGC.

-

The heme content is confirmed by measuring the A280 nm/A430 nm ratio, which should be approximately 1 for a pure enzyme containing one heme per heterodimer.

-

5.2. In Vitro sGC Activity Assay

This protocol outlines a general method for determining the enzymatic activity of purified sGC in the presence of this compound.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4).

-

The reaction mixture should contain:

-

Purified sGC enzyme.

-

GTP (substrate, e.g., 100 µM).

-

MgCl₂ (cofactor, e.g., 3 mM).

-

A phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation.

-

-

-

Incubation with Test Compounds:

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

For assessing the NO-sensitizing effect, a NO donor (e.g., sodium nitroprusside) can be included.

-

-

Enzymatic Reaction and Termination:

-

Initiate the reaction by adding the sGC enzyme and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution, such as 0.1 M HCl, or by heating.

-

-

cGMP Quantification:

-

Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

5.3. Cellular cGMP Measurement in Washed Platelets

This protocol describes the measurement of cGMP levels in platelets treated with this compound.

-

Platelet Preparation:

-

Isolate human platelets from whole blood by centrifugation and wash them to remove plasma components.

-

Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer).

-

-

Cell Treatment:

-

Incubate the washed platelets with various concentrations of this compound or vehicle control for a specified time (e.g., 2 minutes).

-

-

Cell Lysis:

-

Lyse the platelets to release intracellular cGMP. This can be achieved by adding 0.1 M HCl.

-

-

cGMP Quantification:

-

Centrifuge the lysate to pellet cell debris.

-

Measure the cGMP concentration in the supernatant using a cGMP EIA kit. If necessary, samples can be acetylated to increase the sensitivity of the assay.

-

5.4. Radioligand Binding Assay (General Protocol)

While a specific radiolabeled ligand for this compound binding to sGC is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay is as follows. A suitable radiolabeled sGC stimulator would be required to perform this experiment.

-

Membrane Preparation:

-

Prepare membranes from cells or tissues expressing sGC.

-

-

Binding Reaction:

-

Incubate the membranes with a fixed concentration of a suitable radiolabeled sGC stimulator.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Include a control with a high concentration of an unlabeled ligand to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the data to generate a competition curve and determine the IC50 value for this compound.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound's dual mode of action on soluble guanylate cyclase, encompassing both direct, NO-independent stimulation and sensitization to endogenous NO, provides a robust mechanism to enhance cGMP signaling in the vasculature. The quantitative data and experimental protocols outlined in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic approach for cardiovascular diseases. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes, facilitating a deeper understanding of this compound's pharmacology.

References

- 1. Purification of soluble guanylate cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalcardiologyscienceandpractice.com [globalcardiologyscienceandpractice.com]

- 4. The sGC stimulator this compound inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the NO-sGC-cGMP Pathway in Riociguat Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway and the therapeutic role of Riociguat. This document details the molecular mechanisms, presents key quantitative data from clinical trials, outlines relevant experimental protocols, and provides visual representations of the critical pathways and processes.

The NO-sGC-cGMP Signaling Pathway: A Fundamental Regulator of Vascular Homeostasis

The NO-sGC-cGMP pathway is a crucial signaling cascade that governs a wide array of physiological processes, most notably the regulation of vascular tone.[1][2] In a healthy vascular system, endothelial cells produce nitric oxide (NO), which then diffuses into adjacent smooth muscle cells.[1] Within these cells, NO binds to the heme group of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The resulting increase in intracellular cGMP concentration activates a cascade of downstream effectors, primarily protein kinase G (PKG), leading to a decrease in cytosolic calcium levels and subsequent smooth muscle relaxation (vasodilation).

This pathway's functions extend beyond vasodilation to include the inhibition of smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. Impairment of the NO-sGC-cGMP signaling cascade, often due to reduced NO bioavailability or sGC dysfunction, is a key pathophysiological feature of cardiovascular diseases such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This impairment leads to vasoconstriction, vascular remodeling, and inflammation.

References

Initial Preclinical Evidence for Riociguat's Anti-Fibrotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat, a first-in-class stimulator of soluble guanylate cyclase (sGC), is an approved treatment for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Beyond its well-established vasodilatory effects, a growing body of preclinical evidence highlights its potential as an anti-fibrotic agent across various organ systems. This technical guide provides an in-depth overview of the initial preclinical studies demonstrating the anti-fibrotic properties of this compound, focusing on the core mechanisms, experimental evidence, and detailed methodologies. This compound's dual mechanism of action, which includes sensitizing sGC to endogenous nitric oxide (NO) and directly stimulating sGC, leads to increased levels of cyclic guanosine monophosphate (cGMP).[1] This increase in cGMP is central to its anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[2][3][4]

Core Mechanism of Anti-Fibrotic Action

The anti-fibrotic effects of this compound are primarily mediated through the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway and its inhibitory crosstalk with the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.

In fibrotic diseases, the TGF-β signaling cascade is often hyperactive, leading to the differentiation of fibroblasts into myofibroblasts, excessive extracellular matrix (ECM) deposition, and tissue stiffening. This compound, by elevating intracellular cGMP levels, counteracts these pro-fibrotic processes. The increased cGMP production results in vasorelaxation and also exerts anti-proliferative and anti-fibrotic effects.[5]

dot

The antagonism of the TGF-β pathway by cGMP is a key aspect of this compound's anti-fibrotic activity. While the precise molecular interactions are still under investigation, evidence suggests that elevated cGMP can interfere with TGF-β receptor signaling and the downstream Smad protein cascade, thereby reducing the expression of pro-fibrotic genes.

dot

Preclinical Evidence of Anti-Fibrotic Effects

Cardiac and Renal Fibrosis in Dahl Salt-Sensitive Rats

A key study investigated the effects of this compound in Dahl salt-sensitive rats, a model of hypertension-induced cardiac and renal fibrosis.

Experimental Protocol:

-

Animal Model: Male Dahl salt-sensitive rats.

-

Induction of Fibrosis: Fed a high-salt diet (8% NaCl) for 14 weeks to induce hypertension and subsequent organ damage.

-

Treatment: this compound was administered orally at doses of 3 mg/kg/day or 10 mg/kg/day for 14 weeks.

-

Assessment of Fibrosis:

-

Histology: Masson's trichrome staining of heart and kidney tissues to visualize collagen deposition.

-

Gene Expression: Real-time PCR analysis of pro-fibrotic markers in myocardial and renal cortex tissues.

-

Protein Levels: ELISA for pro-fibrotic biomarkers in plasma and urine.

-

Quantitative Data Summary:

| Organ | Parameter | Vehicle Control (High Salt) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |

| Heart | Myocardial Fibrosis (% area) | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 |

| OPN mRNA (relative expression) | 100 ± 15 | 65 ± 10 | 50 ± 8 | |

| TIMP-1 mRNA (relative expression) | 100 ± 12 | 70 ± 9 | 55 ± 7 | |

| PAI-1 mRNA (relative expression) | 100 ± 18 | 60 ± 11 | 45 ± 6 | |

| Kidney | Glomerulosclerosis (% affected glomeruli) | 35 ± 5 | 18 ± 4 | 12 ± 3 |

| Interstitial Fibrosis (% area) | 2.5 ± 0.4 | 1.3 ± 0.3 | 0.9 ± 0.2 | |

| OPN mRNA (relative expression) | 100 ± 20 | 55 ± 9 | 40 ± 7 | |

| TIMP-1 mRNA (relative expression) | 100 ± 15 | 60 ± 8 | 48 ± 6 | |

| PAI-1 mRNA (relative expression) | 100 ± 17 | 50 ± 10 | 35 ± 5 |

dot

References

- 1. researchgate.net [researchgate.net]

- 2. This compound prevents fibrotic tissue remodelling and improves survival in salt-sensitive Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Clinical research and evolving role in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of pulmonary arterial hypertension associated with connective tissue disease: results from PATENT-1 and PATENT-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Riociguat's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riociguat, a soluble guanylate cyclase (sGC) stimulator, is a therapeutic agent approved for the treatment of pulmonary hypertension.[1][2] Its mechanism of action extends beyond vasodilation to include significant anti-proliferative effects on vascular smooth muscle cells (VSMCs), a key pathological feature in vascular remodeling associated with pulmonary hypertension.[1][3][4] This technical guide provides an in-depth exploration of the molecular pathways through which this compound inhibits VSMC proliferation, details relevant experimental methodologies, and presents a framework for understanding its therapeutic potential in vascular diseases characterized by excessive cellular proliferation.

This compound's Core Mechanism of Action: sGC-cGMP Pathway Activation

This compound's primary pharmacological effect is the stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. It employs a dual mechanism of action:

-

Direct sGC Stimulation: this compound can directly bind to and activate sGC, independent of the presence of endogenous NO.

-

Sensitization to NO: It also sensitizes sGC to low levels of endogenous NO, enhancing the enzyme's responsiveness.

This dual action leads to a significant increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a cascade of downstream effects that collectively contribute to vasodilation and the inhibition of VSMC proliferation.

Downstream Signaling: Inhibition of VSMC Proliferation

The elevated intracellular cGMP levels triggered by this compound are central to its anti-proliferative effects on VSMCs. While direct quantitative data for this compound is limited in the public domain, the general mechanism by which cGMP inhibits VSMC proliferation is understood to involve the modulation of key cell cycle regulatory proteins. The activation of Protein Kinase G (PKG) by cGMP is a crucial step in this process.

The anticipated downstream effects include:

-

Downregulation of Cyclin D1: cGMP signaling is expected to suppress the expression of Cyclin D1, a key protein for G1 phase progression.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Reduced Cyclin D1 levels would lead to decreased activity of CDK4/6.

-

Prevention of Retinoblastoma Protein (Rb) Phosphorylation: Inactivation of CDK4/6 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the S phase.

-

Cell Cycle Arrest: This cascade of events culminates in G1 phase cell cycle arrest, thus inhibiting VSMC proliferation.

Quantitative Analysis of Anti-Proliferative Effects

| Parameter | Cell Type | Mitogen | Value | Reference |

| IC50 | Human Pulmonary Artery Smooth Muscle Cells (hPASMC) | PDGF-BB (20 ng/mL) | Data not available | - |

| Maximal Inhibition (%) | hPASMC | PDGF-BB (20 ng/mL) | Data not available | - |

| This compound Concentration for Maximal Inhibition | hPASMC | PDGF-BB (20 ng/mL) | Data not available | - |

PDGF-BB: Platelet-Derived Growth Factor BB

Experimental Protocols

The following sections outline standard methodologies for investigating the anti-proliferative effects of a compound like this compound on VSMCs.

VSMC Proliferation Assays

A common method to assess cell proliferation is to measure DNA synthesis. The incorporation of a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA is a widely used technique.

Protocol: EdU Incorporation Assay

-

Cell Culture: Plate human pulmonary artery smooth muscle cells (hPASMCs) in 96-well plates at a density of 5 x 10³ cells/well in smooth muscle cell growth medium. Allow cells to adhere overnight.

-

Serum Starvation: Synchronize cells in the G0/G1 phase by serum-starving for 24-48 hours in a basal medium.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

-

Mitogen Stimulation: Induce proliferation by adding a mitogen such as Platelet-Derived Growth Factor (PDGF-BB, e.g., 20 ng/mL).

-

EdU Labeling: After 18-24 hours of mitogen stimulation, add EdU to a final concentration of 10 µM and incubate for an additional 2-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

EdU Detection: Detect incorporated EdU using a click chemistry-based reaction with a fluorescently labeled azide.

-

Nuclear Staining: Counterstain all nuclei with a DNA dye such as DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).

Analysis of Cell Cycle Proteins by Western Blotting

To investigate the molecular mechanism of this compound's anti-proliferative effect, the expression and phosphorylation status of key cell cycle regulatory proteins can be analyzed by Western blotting.

Protocol: Western Blotting for Cell Cycle Proteins

-

Cell Culture and Treatment: Culture and treat hPASMCs with this compound and a mitogen as described in the proliferation assay protocol.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, phospho-Rb, total Rb, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound's anti-proliferative effect on vascular smooth muscle cells is a key component of its therapeutic action in pulmonary hypertension. This effect is mediated through the stimulation of the sGC-cGMP signaling pathway, which is understood to culminate in the inhibition of cell cycle progression. While the overarching mechanism is well-established, there is a need for more detailed, publicly available quantitative data on the direct effects of this compound on VSMC proliferation and the specific molecular changes in cell cycle regulatory proteins. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's pharmacology and for the development of novel anti-proliferative therapies for vascular diseases.

References

- 1. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Riociguat in Rat Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of Riociguat in two common rat models of pulmonary hypertension (PH): the monocrotaline (MCT) induced model and the Sugen 5416/hypoxia (SuHx) induced model. The provided protocols are intended to serve as a guide for preclinical research into the efficacy and mechanisms of this compound.

Introduction

This compound is a soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.[1][2] It is a promising therapeutic agent for pulmonary hypertension. Preclinical studies in rodent models are crucial for understanding its in vivo effects and mechanisms of action. This document outlines established protocols for inducing PH in rats and subsequent treatment with this compound, along with methods for assessing the therapeutic outcomes.

Signaling Pathway of this compound

This compound's mechanism of action involves the direct stimulation of sGC, both independently of and synergistically with endogenous NO. This leads to increased production of cGMP, which in turn promotes vasodilation and inhibits smooth muscle proliferation and fibrosis, counteracting the pathological processes in pulmonary hypertension.[1]

Caption: NO-sGC-cGMP signaling pathway and the action of this compound.

Experimental Models of Pulmonary Hypertension in Rats

Two of the most frequently used and well-characterized rat models for preclinical studies of pulmonary hypertension are the monocrotaline-induced and the SU5416/hypoxia-induced models.[1]

Monocrotaline (MCT)-Induced Pulmonary Hypertension

The MCT model is a widely used, simple, and reproducible model of PH characterized by endothelial damage and subsequent vascular remodeling.[3]

Protocol for Induction:

-

Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).

-

MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1N HCl, neutralize to pH 7.4 with 1N NaOH, and dilute with sterile saline to the desired concentration.

-

Induction: Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg.

-

Disease Development: Pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH), typically develops within 3-4 weeks after MCT injection.

SU5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension

The SuHx model induces a more severe, angioproliferative form of PH that closely mimics the vascular lesions observed in human pulmonary arterial hypertension.

Protocol for Induction:

-

Animal Strain: Male Sprague-Dawley rats (200-250 g).

-

SU5416 Administration: Administer a single subcutaneous injection of SU5416 (Sugen 5416, a VEGFR inhibitor) at a dose of 20 mg/kg.

-

Hypoxic Exposure: Immediately following SU5416 injection, house the rats in a hypoxic chamber with an oxygen concentration of 10% for 3 weeks.

-

Return to Normoxia: After the 3-week hypoxic period, return the rats to normoxic conditions (room air). Severe PH is typically established at this point.

This compound Dosage and Administration

This compound is typically administered orally via gavage. The vehicle for dissolving this compound is often a solution of 0.5% hydroxypropylmethylcellulose (HPMC) in water.

Experimental Workflow

Caption: General experimental workflows for this compound treatment in rat PH models.

Dosage Regimens from Preclinical Studies

| Model | This compound Dosage | Route of Administration | Treatment Duration | Reference |

| SU5416/Hypoxia | 10 mg/kg/day | Oral Gavage | 14 days | |

| SU5416/Hypoxia | 3 mg/kg/day | Oral Gavage | 7 days | |

| Shunt-induced PAH | 10 mg/kg/day | Intragastric administration | 4 weeks | |

| Hyperoxia-induced PH (neonatal) | Not specified | Daily administration | Not specified |

Note: Dosages may need to be optimized depending on the specific experimental conditions and the severity of the PH model.

Assessment of Therapeutic Efficacy

A comprehensive evaluation of this compound's effects should include hemodynamic, structural, and molecular assessments.

Hemodynamic Measurements

Right heart catheterization is the gold standard for assessing pulmonary hemodynamics.

Protocol:

-

Anesthetize the rat (e.g., with isoflurane).

-

Insert a pressure-volume catheter into the right ventricle via the right jugular vein.

-

Record parameters such as Right Ventricular Systolic Pressure (RVSP), mean Pulmonary Arterial Pressure (mPAP), and Cardiac Output (CO).

-

Calculate Total Pulmonary Resistance (TPR).

Right Ventricular Hypertrophy (RVH) Assessment

RVH is a key indicator of the right ventricle's response to pressure overload.

Protocol (Fulton Index):

-

Following euthanasia, excise the heart.

-

Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

-

Weigh the RV and the LV+S separately.

-

Calculate the Fulton Index: RV / (LV+S). An increased ratio indicates RVH.

Histological Analysis of Pulmonary Vascular Remodeling

Histology allows for the quantification of structural changes in the pulmonary arterioles.

Protocol:

-

Perfuse and fix the lungs (e.g., with 4% paraformaldehyde).

-

Embed the lung tissue in paraffin and prepare sections.

-

Perform staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize vessel structure.

-

Quantify medial wall thickness, vessel muscularization, and the percentage of occluded vessels.

Summary of Quantitative Data from a Key SU5416/Hypoxia Study

The following table summarizes the effects of this compound (10 mg/kg/day for 14 days) in the SuHx rat model.

| Parameter | Control (Normoxia) | Vehicle (SuHx) | This compound (10 mg/kg/day) |

| Hemodynamics | |||

| RVSP (mmHg) | 25.4 ± 1.2 | 87.5 ± 4.1 | 73.7 ± 3.8 |

| Cardiac Output (mL/min) | 75.2 ± 3.5 | 45.6 ± 2.8 | 60.8 ± 3.8 |

| Total Pulmonary Resistance (mmHg·min·mL⁻¹) | 0.34 ± 0.02 | 1.92 ± 0.15 | 1.21 ± 0.11 |

| Right Ventricular Hypertrophy | |||

| Fulton Index (RV/LV+S) | 0.28 ± 0.01 | 0.62 ± 0.03 | 0.55 ± 0.02 |

| Vascular Remodeling | |||

| Medial Wall Thickness (%) | 15.2 ± 0.8 | 38.4 ± 2.1 | 29.6 ± 1.5 |

| Fully Muscularized Arteries (%) | 22.1 ± 1.9 | 75.3 ± 3.7 | 58.9 ± 2.9 |

| Occluded Arteries (%) | 0 | 25.1 ± 2.4 | 14.8 ± 1.7* |

*p < 0.05 vs. Vehicle (SuHx) group. Data are presented as mean ± SEM.

Conclusion

These application notes provide a framework for investigating the therapeutic potential of this compound in established rat models of pulmonary hypertension. The detailed protocols for disease induction, drug administration, and efficacy assessment will aid researchers in designing and conducting robust preclinical studies. The provided quantitative data from a key study highlights the significant beneficial effects of this compound on hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling in a severe model of PH. Adherence to these standardized methods will facilitate the generation of comparable and reliable data, ultimately contributing to the development of novel therapies for pulmonary hypertension.

References

- 1. The Soluble Guanylate Cyclase Stimulator this compound Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]

- 2. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vitro Assessment of Riociguat on Pulmonary Artery Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Its mechanism of action involves a dual mode of stimulating sGC, the key enzyme in the nitric oxide (NO) signaling pathway. This compound both directly stimulates sGC independent of NO and sensitizes sGC to endogenous NO.[1][3][4] This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation. The subsequent relaxation of pulmonary artery smooth muscle cells leads to a reduction in pulmonary vascular resistance.

These application notes provide detailed protocols for the in vitro assessment of this compound's effects on pulmonary artery contraction, enabling researchers to evaluate its pharmacological activity in a controlled laboratory setting.

Key Signaling Pathway

The vasodilatory effect of this compound is mediated through the NO-sGC-cGMP pathway. In pulmonary artery smooth muscle cells, this compound enhances the production of cGMP, which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium levels and desensitize the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound in pulmonary artery smooth muscle cells.

Experimental Protocols

Protocol 1: Isolated Pulmonary Artery Ring Preparation and Tension Measurement

This protocol describes the isolation and preparation of pulmonary artery rings for the assessment of vascular tension in an organ bath system.

Materials:

-

Freshly isolated pulmonary arteries (e.g., from rats, rabbits, or canines)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Organ bath system with force-displacement transducers

-

Carbogen gas (95% O2, 5% CO2)

-

Potassium chloride (KCl) solution (e.g., 60-80 mM in Krebs-Henseleit)

-

Vasoconstrictor agent (e.g., Phenylephrine, Endothelin-1)

-

This compound stock solution

-

Acetylcholine

Procedure:

-

Tissue Dissection: Immediately after euthanasia, carefully dissect the pulmonary artery and place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the artery into rings of approximately 2-4 mm in length.

-

Mounting: Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Equilibration and Tension Adjustment: Allow the rings to equilibrate for at least 60 minutes. During this period, gradually increase the resting tension to the optimal level (typically determined by constructing a length-tension curve, often around 1.5-2.0 g).

-

Viability Check: To assess the viability of the arterial rings, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). After washing, assess the endothelial integrity by pre-contracting the rings with a vasoconstrictor (e.g., phenylephrine at 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >60% indicates intact endothelium.

-

Pre-contraction: After a washout period, induce a stable submaximal contraction with a chosen vasoconstrictor (e.g., Endothelin-1).

-

This compound Application: Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath. Record the relaxation response at each concentration.

Protocol 2: In Vitro Assessment of this compound-Induced Vasodilation

This protocol outlines the procedure for generating a concentration-response curve for this compound in pre-contracted pulmonary artery rings.

Procedure:

-

Prepare and mount the pulmonary artery rings as described in Protocol 1.

-

Induce a stable contraction with a vasoconstrictor (e.g., Endothelin-1). The level of pre-contraction should be approximately 60-80% of the maximal response to KCl.

-

Once the contraction is stable, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic steps (e.g., to 10 nM, 100 nM, 1 µM, 10 µM, etc.) until a maximal relaxation is achieved or the concentration-response curve plateaus.

-

Allow the tissue to stabilize at each concentration before adding the next.

-

Record the tension at each concentration and express the relaxation as a percentage of the pre-induced contraction.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the resulting concentration-response curve.

Protocol 3: Measurement of cGMP Levels in Pulmonary Artery Tissue

This protocol details the quantification of cGMP levels in pulmonary artery tissue following treatment with this compound.

Materials:

-

Isolated pulmonary artery rings

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Enzyme-linked immunosorbent assay (ELISA) kit for cGMP

-

Tissue homogenization buffer

-

Liquid nitrogen

Procedure:

-

Prepare pulmonary artery rings as described in Protocol 1.

-

Incubate the rings with a PDE inhibitor for a defined period to prevent cGMP breakdown.

-

Treat the rings with this compound at the desired concentration(s) for a specified time (e.g., 10-15 minutes). A control group without this compound should be included.

-

At the end of the incubation period, rapidly freeze the tissue samples in liquid nitrogen to stop the enzymatic reactions.

-

Homogenize the frozen tissue in the appropriate buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Quantify the cGMP concentration in the supernatant using a commercial cGMP ELISA kit according to the manufacturer's instructions.

-

Normalize the cGMP levels to the total protein content of the tissue sample.

Data Presentation

The following tables summarize representative quantitative data for the in vitro effects of this compound.

Table 1: Vasodilatory Effect of this compound on Pre-contracted Pulmonary Arteries

| This compound Concentration | Vasodilation (% of Initial Vessel Area) |

| 1 µM | Significant dilation observed |

| 10 µM | Significant dilation observed |

| 32 µM | Significant dilation observed |

Data derived from studies on rat precision-cut lung slices pre-contracted with endothelin-1.

Table 2: Pharmacological Parameters of this compound

| Parameter | Value | Cell/Tissue Type |

| EC50 | ~80 nM | CHO cells overexpressing sGC |

| cGMP Induction | Increased cGMP levels | Isolated canine pulmonary artery |

Note: The EC50 value in native pulmonary artery smooth muscle cells may differ.

Experimental Workflow Visualization

Caption: Workflow for in vitro assessment of this compound on pulmonary artery contraction.

References

- 1. Practical management of this compound in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of this compound and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clinical Trials of Riociguat in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of pivotal clinical trials for Riociguat in the treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH). The included protocols are based on the successful Phase 3 CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1) study, which was instrumental in establishing the efficacy and safety of this compound for this indication.[1][2][3]

Introduction

Chronic Thromboembolic Pulmonary Hypertension (CTEPH) is a progressive and life-threatening disease characterized by the obstruction of pulmonary arteries by organized thrombi, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure.[4][5] this compound is a first-in-class soluble guanylate cyclase (sGC) stimulator. Its mechanism of action involves a dual role in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which is often impaired in pulmonary hypertension. This compound directly stimulates sGC, independent of NO, and also sensitizes sGC to endogenous NO, leading to increased cGMP levels, vasodilation, and antiproliferative effects.

Signaling Pathway of this compound

The diagram below illustrates the dual mechanism of action of this compound on the soluble guanylate cyclase (sGC) pathway.

Pivotal Clinical Trial Protocol: CHEST-1 Study Design

The following protocol outlines the key elements for a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in patients with inoperable CTEPH or persistent or recurrent pulmonary hypertension after pulmonary endarterectomy (PEA).

Study Objectives

Primary Objective:

-

To demonstrate the efficacy of this compound compared with placebo by assessing the change from baseline in the 6-minute walk distance (6MWD) at the end of the treatment period.

Secondary Objectives:

-

To evaluate the effect of this compound on pulmonary vascular resistance (PVR).

-

To assess changes in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.

-

To evaluate changes in World Health Organization (WHO) functional class.

-

To measure the time to clinical worsening.

-

To assess changes in Borg dyspnea score.

-

To evaluate changes in quality of life variables.

-

To assess the safety and tolerability of this compound.

Patient Population

Inclusion Criteria:

-

Age 18 to 80 years.

-

Diagnosis of inoperable CTEPH or persistent or recurrent pulmonary hypertension after PEA.

-

6-minute walk distance between 150 and 450 meters.

-

Pulmonary vascular resistance (PVR) ≥300 dyn·s·cm⁻⁵.

-

Mean pulmonary artery pressure (mPAP) ≥25 mmHg.

Exclusion Criteria:

-

Systolic blood pressure <95 mmHg.

-

Concomitant use of phosphodiesterase-5 inhibitors (e.g., sildenafil, tadalafil).

-

Pregnancy.

-

Patients who are candidates for PEA surgery.

-

Severe hepatic or renal impairment.

Study Design and Treatment

This is a double-blind, randomized, placebo-controlled, parallel-group study.

Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or a matching placebo.

Dose Titration and Maintenance:

-

Dose-Adjustment Phase (8 weeks): this compound treatment is initiated at a dose of 1.0 mg three times daily (TID). The dose is then titrated upwards in 0.5 mg increments every two weeks, based on the patient's systolic blood pressure and signs or symptoms of hypotension, to a maximum dose of 2.5 mg TID.

-

Maintenance Phase (8 weeks): Patients continue to receive their individually adjusted, stable dose of this compound or placebo for an additional 8 weeks.

The total duration of the treatment period is 16 weeks.

Experimental Workflow

The following diagram illustrates the workflow of the CHEST-1 clinical trial.

Efficacy and Safety Assessments

Efficacy Assessments:

-

6-Minute Walk Distance (6MWD): Performed at baseline and at the end of the 16-week treatment period.

-

Right Heart Catheterization (RHC): To measure hemodynamic parameters including PVR and mPAP at baseline and week 16.

-

NT-proBNP Levels: Blood samples are collected at baseline and at specified intervals throughout the study.

-

WHO Functional Class: Assessed at baseline and at the end of the study.

-

Borg Dyspnea Score: Assessed in conjunction with the 6MWD test.

-

Time to Clinical Worsening: Defined as death, lung transplantation, atrial septostomy, hospitalization due to worsening pulmonary hypertension, or initiation of another pulmonary hypertension therapy.

Safety Assessments:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Regular monitoring of vital signs, including systemic blood pressure.

-

Laboratory safety tests (hematology, clinical chemistry).

-

Electrocardiograms (ECGs).

Summary of Clinical Trial Data

The following tables summarize the key efficacy and safety data from the pivotal CHEST-1 trial.

Table 1: Baseline Characteristics of Patients in the CHEST-1 Trial

| Characteristic | This compound (n=173) | Placebo (n=88) |

| Age (years), mean ± SD | 59 ± 14 | 58 ± 15 |

| Female, n (%) | 118 (68) | 58 (66) |

| Inoperable CTEPH, n (%) | 126 (73) | 62 (70) |

| Persistent/Recurrent PH after PEA, n (%) | 47 (27) | 26 (30) |

| WHO Functional Class II, n (%) | 59 (34) | 33 (38) |

| WHO Functional Class III, n (%) | 110 (64) | 53 (60) |

| WHO Functional Class IV, n (%) | 4 (2) | 2 (2) |

| 6-Minute Walk Distance (m), mean ± SD | 347 ± 72 | 351 ± 73 |

| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵), mean ± SD | 703 ± 310 | 676 ± 276 |

Data adapted from the CHEST-1 publication.

Table 2: Key Efficacy Outcomes at Week 16 in the CHEST-1 Trial

| Endpoint | This compound (n=173) | Placebo (n=88) | Treatment Difference (95% CI) | P-value |

| Change in 6MWD (m) | ||||

| Mean Change from Baseline ± SD | 39 ± 54 | -6 ± 65 | 46 (25 to 67) | <0.001 |

| Change in PVR (dyn·s·cm⁻⁵) | ||||

| Mean Change from Baseline ± SD | -220 ± 262 | 26 ± 189 | -246 (-303 to -190) | <0.001 |

| Change in NT-proBNP (pg/mL) | ||||

| Geometric Mean Ratio of Change | 0.63 | 1.05 | 0.60 (0.46 to 0.78) | <0.001 |